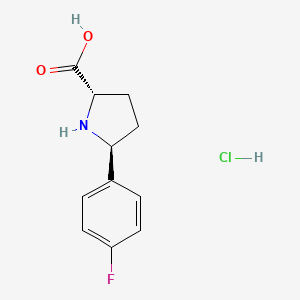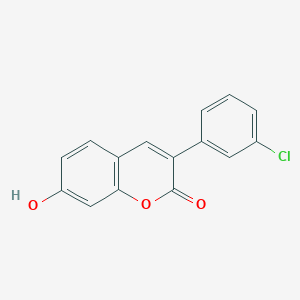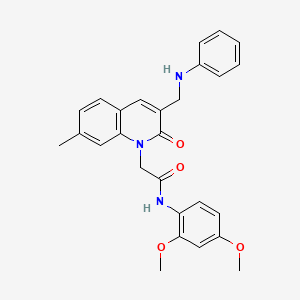
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-LAP or LY404039, is a drug that has been extensively studied for its potential use in the treatment of various neurological disorders. It is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity.
Mécanisme D'action
(S)-LAP acts as a selective agonist of the mGluR2/3 receptor, which is primarily located in presynaptic terminals of neurons that release glutamate. Activation of mGluR2/3 inhibits the release of glutamate, which can help to restore the balance of excitatory and inhibitory neurotransmission in the brain. This can have therapeutic effects in various neurological disorders, where there is often an imbalance in glutamate signaling.
Biochemical and Physiological Effects:
(S)-LAP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of dopamine and serotonin release, and the modulation of neuroinflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-LAP is its selectivity for the mGluR2/3 receptor, which allows for more precise modulation of glutamate signaling compared to non-selective drugs. However, one limitation is that it may not be effective in all patients, as there can be individual differences in the expression and function of mGluR2/3 receptors.
Orientations Futures
There are several potential future directions for research on (S)-LAP, including:
1. Further investigation of its therapeutic potential in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
2. Development of more selective and potent mGluR2/3 agonists for use in preclinical and clinical studies.
3. Investigation of the mechanisms underlying the neuroprotective effects of (S)-LAP in animal models of neurodegenerative diseases.
4. Development of imaging tools to visualize the distribution and activity of mGluR2/3 receptors in the brain, which could help to better understand their role in neurological disorders.
5. Investigation of the potential use of (S)-LAP in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of (S)-LAP involves several steps, starting with the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glutamic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with (4-fluorophenyl)pyrrolidine to give the desired product. The hydrochloride salt of (S)-LAP is obtained by treating the free base with hydrochloric acid.
Applications De Recherche Scientifique
(S)-LAP has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have antipsychotic, anxiolytic, and antidepressant-like effects in animal models, and has also been tested in clinical trials for the treatment of schizophrenia.
Propriétés
IUPAC Name |
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGVSJTGTYIDG-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2625694.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)
![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)